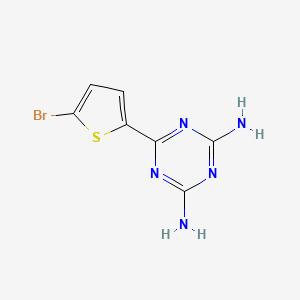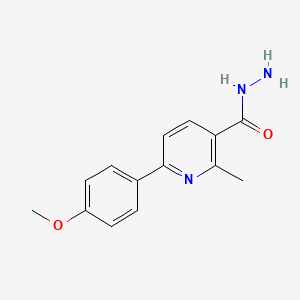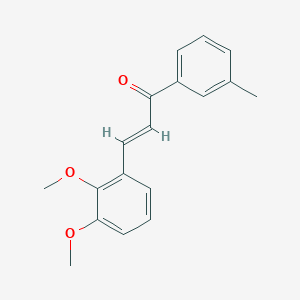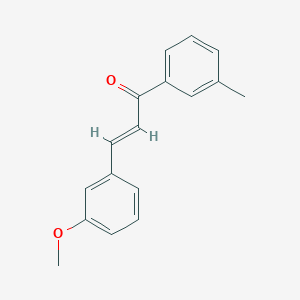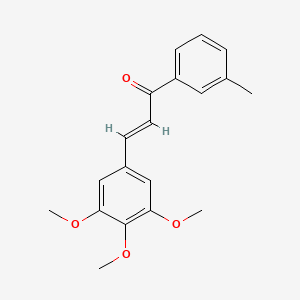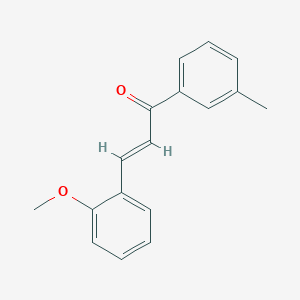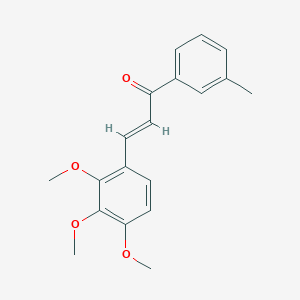
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 3-methyl-2,3,4-trimethoxyphenylprop-2-en-1-one, is an organic compound that is used in various scientific research applications. It is an important reagent in organic synthesis and is commonly used in the synthesis of various compounds. This compound has been studied extensively and is known to have various mechanisms of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has been used in various scientific research applications, such as the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. This compound has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.
Wirkmechanismus
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various mechanisms of action. It is known to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various biochemical and physiological effects. It is known to be a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibiotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively inexpensive reagent and is readily available. It is also relatively stable and has a low toxicity level. However, it is susceptible to hydrolysis and oxidation and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for further research on (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one. One potential direction is to further explore its mechanisms of action and biochemical and physiological effects. Another potential direction is to explore its use in the synthesis of various compounds and pharmaceuticals. Additionally, further research could be done to explore its potential applications in drug metabolism and enzyme-catalyzed reactions. Finally, further research could be done to explore its potential advantages and limitations for use in laboratory experiments.
Synthesemethoden
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one can be synthesized using a number of different methods. One of the most commonly used methods is a two-step process involving the reaction of 3-methylbenzaldehyde with 2,3,4-trimethoxybenzene in the presence of a base, such as sodium hydroxide, followed by the reaction with propargyl alcohol in the presence of a catalyst, such as palladium acetate. This method yields the desired product in high yields.
Eigenschaften
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZECQXEDBJCG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




